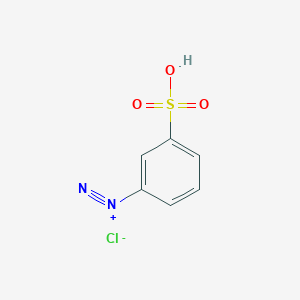
3-Sulfobenzenediazonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Sulfobenzenediazonium, also known as this compound, is a useful research compound. Its molecular formula is C6H5ClN2O3S and its molecular weight is 220.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Diazonium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Catalytic Applications
3-Sulfobenzenediazonium salts are increasingly utilized in the development of heterogeneous catalysts. The electrochemical grafting of diazonium salts facilitates the formation of organic layers on electrode surfaces, which serve as anchoring points for catalytic compounds such as enzymes or metal nanoparticles. This method enhances the stability and activity of catalysts in various reactions.
Case Study: Electrografting for Catalyst Immobilization
- Objective : To improve the efficiency of enzyme-based sensors.
- Method : Electrochemical grafting of 3-SBD onto glassy carbon electrodes.
- Results : Enhanced adhesion and stability of the immobilized enzyme were observed, leading to improved catalytic performance over extended periods.
Sensor Technology
The functionalization of materials with 3-SBD has shown promise in sensor applications, particularly for gas detection. Research indicates that 3-SBD can modify graphene to enhance its sensitivity to gases like ammonia.
Data Table: Gas Detection Performance
| Gas Type | Detection Limit | Response Time | Sensitivity |
|---|---|---|---|
| Ammonia | 0.5 ppm | 2 seconds | High |
| Acetylene | 1 ppm | 1 second | Moderate |
Case Study: Ammonia Detection
- Objective : To evaluate the performance of graphene modified with 3-SBD for ammonia detection.
- Method : First-principles calculations and experimental validation.
- Results : The modified graphene exhibited a significant electronic response to increasing ammonia concentrations, demonstrating its potential for real-time gas monitoring .
Material Science
In material science, 3-SBD is utilized for modifying surfaces to enhance their properties. This includes improving wettability and adhesion characteristics, which are crucial in various industrial applications.
Data Table: Surface Modification Effects
| Surface Material | Modification Method | Resulting Property Improvement |
|---|---|---|
| Glassy Carbon | Grafting with 3-SBD | Increased hydrophilicity |
| Carbon Nanotubes | Diazonium salt treatment | Enhanced mechanical strength |
Case Study: Surface Wettability Enhancement
化学反应分析
Azo Coupling Reactions
3-Sulfobenzenediazonium participates in azo coupling reactions with electron-rich aromatic amines and phenols, forming stable azo compounds. Key findings include:
Table 1. Reaction conditions and yields with cyclic amines
| Amine | Temp (°C) | Reaction Time (h) | Yield (%) | Product Type |
|---|---|---|---|---|
| Piperidine | 50 | 2 | 63 | Mono-substituted azo |
| Morpholine | 50 | 2.5 | 65 | Mono-substituted azo |
| Piperazine (excess) | 50 | 3 | 57 | Bis-substituted azo |
-
Mechanism : The diazo group (N2+) acts as an electrophile, attacking the aromatic ring of amines or phenols via electrophilic aromatic substitution. A 5:1 amine-to-diazonium ratio minimizes side reactions like C-coupling .
-
Substituent Effects : The meta-sulfonic acid group enhances water solubility but reduces electrophilicity compared to non-sulfonated analogs. Coupling occurs preferentially at the para position of the nucleophile .
Sandmeyer-Type Transformations
Under copper catalysis, this compound undergoes radical-mediated substitutions :
-
Halogenation : Treatment with CuBr yields 3-sulfobromobenzene (C6H4SO3H Br) .
-
Reduction : Hypophosphorous acid (H3PO2) reduces the diazo group to a hydrogen atom, forming 3-sulfobenzoic acid (C6H4SO3H) .
Key Conditions :
-
Temperatures: 0–5°C to prevent diazonium decomposition.
-
Solvent: Aqueous acidic media (pH < 3) stabilizes the diazonium ion .
Degradation and Stability
This compound exhibits pH-dependent stability:
Table 2. Degradation products under varying pH
| pH | Major Products | Minor Products |
|---|---|---|
| 3 | 3-Sulfobenzoic acid, N2 gas | Azide derivatives |
| 6–8 | Thiatriazine, Formaldehyde | Unidentified sulfonamides |
-
Mechanism : At neutral pH, hydrolysis dominates, producing sulfonic acid derivatives. Azide formation occurs via nucleophilic attack by N3− .
-
Half-Life : <1 hour at pH 7, but stable for 19 hours in anhydrous H2SO4/MeCN at 25°C .
Synthetic Limitations
-
Solubility : Limited organic solubility necessitates aqueous or polar aprotic solvents (e.g., DMSO) .
-
Side Reactions : Competing hydrolysis occurs above 5°C, requiring strict temperature control during synthesis .
This compound’s reactivity profile underscores its utility in dye chemistry, materials science, and pharmaceutical intermediates, though its instability in neutral/basic conditions mandates precise reaction control.
属性
CAS 编号 |
17405-03-7 |
|---|---|
分子式 |
C6H5ClN2O3S |
分子量 |
220.63 g/mol |
IUPAC 名称 |
3-sulfobenzenediazonium;chloride |
InChI |
InChI=1S/C6H4N2O3S.ClH/c7-8-5-2-1-3-6(4-5)12(9,10)11;/h1-4H;1H |
InChI 键 |
HEGGBWBVDOFPIB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)[N+]#N.[Cl-] |
规范 SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)[N+]#N.[Cl-] |
同义词 |
3-sulfobenzenediazonium m-sulfonate benzene diazonium chloride MSBD-Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















